molecular formula C22H31ClN2 B2634490 N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride CAS No. 1353954-60-5

N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

Cat. No. B2634490
CAS RN: 1353954-60-5
M. Wt: 358.95
InChI Key: PQMMSYGAICYXAM-UHFFFAOYSA-N
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Description

N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, also known as DMXB-A, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic effects. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that plays a crucial role in several physiological and pathological processes.

Mechanism of Action

N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that modulate several physiological processes.
Biochemical and Physiological Effects:
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has been shown to modulate several biochemical and physiological processes, including neuroprotection, inflammation, and oxidative stress. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has several advantages for use in laboratory experiments, including its high selectivity for the α7 nAChR and its ability to cross the blood-brain barrier. However, the compound is complex to synthesize and requires specialized equipment and expertise. Additionally, the effects of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for the study of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, including its potential therapeutic effects in other neurological and psychiatric disorders, such as Parkinson's disease and anxiety. Further research is also needed to optimize the synthesis process of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride and to develop more potent and selective agonists of the α7 nAChR. Additionally, the effects of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride on different cell types and in different brain regions need to be further explored to fully understand its mechanisms of action.

Synthesis Methods

N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of various reagents, including 4-methylbenzyl chloride, piperidine, and formaldehyde. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has been extensively studied for its potential therapeutic effects in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models.

properties

IUPAC Name

N,N-bis[(4-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2.ClH/c1-18-3-7-20(8-4-18)15-24(17-22-11-13-23-14-12-22)16-21-9-5-19(2)6-10-21;/h3-10,22-23H,11-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMMSYGAICYXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2CCNCC2)CC3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

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